molecular formula C21H24O7 B1681180 Suksdorfin CAS No. 53023-17-9

Suksdorfin

Cat. No.: B1681180
CAS No.: 53023-17-9
M. Wt: 388.4 g/mol
InChI Key: KLUTZDJBVDPOFE-VQTJNVASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of suksdorfin involves the extraction of coumarin derivatives from Lomatium suksdorfii. The process typically includes solvent extraction followed by chromatographic purification to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity is essential for commercial production.

Chemical Reactions Analysis

Types of Reactions: Suksdorfin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different coumarin derivatives.

    Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions are modified coumarin derivatives with potentially enhanced biological activities.

Scientific Research Applications

Suksdorfin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study the reactivity of coumarins and their derivatives.

    Biology: It is employed in research on adipocyte differentiation and glucose metabolism.

    Medicine: this compound’s anti-diabetic and anti-HIV properties make it a candidate for drug development.

Comparison with Similar Compounds

    Pteryxin: Another coumarin derivative with similar anti-HIV properties.

    Umbelliferone: A coumarin with anti-inflammatory and antioxidant activities.

    Scopoletin: Known for its anti-inflammatory and antimicrobial properties.

Uniqueness of Suksdorfin: this compound’s unique combination of anti-diabetic and anti-HIV activities sets it apart from other coumarin derivatives. Its ability to activate peroxisome proliferator-activated receptor gamma and inhibit HIV-1 replication makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUTZDJBVDPOFE-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201071
Record name Suksdorfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53023-17-9
Record name Suksdorfin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053023179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suksdorfin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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